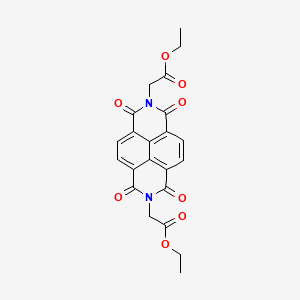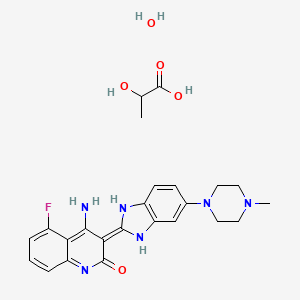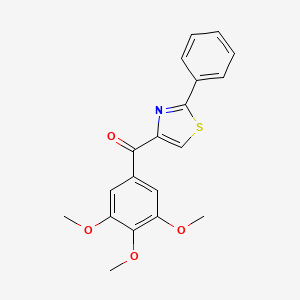
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
Übersicht
Beschreibung
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone, also known as TTM, is a synthetic compound that has been extensively studied for its potential use in scientific research. TTM has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research by Shahana and Yardily (2020) on the synthesis and characterization of novel compounds related to thiazole derivatives, including structural analysis and molecular docking, aids in understanding their potential antibacterial activity. This study highlights the importance of structural optimization and theoretical vibrational spectra for understanding compound stability and reactivity, contributing to the development of new antibacterial agents (Shahana & Yardily, 2020).
Anticancer Potential
A 2013 study by Magalhães et al. explored the cytotoxicity of a phenstatin family compound, focusing on its mechanisms of inducing cell death in leukemia cells. This research contributes to understanding the compound's potential as an anticancer therapeutic, particularly in inhibiting tubulin polymerization and inducing apoptosis (Magalhães et al., 2013).
Structural Analysis and Synthesis
Çeti̇nkaya (2017) conducted a study involving the synthesis of phenstatin derivatives, including structural analysis using spectroscopic techniques. The focus on geometrical parameters and structural optimization contributes to the understanding of these compounds in scientific research (Çeti̇nkaya, 2017).
Antioxidant Properties
Research by Çetinkaya, Göçer, Menzek, and Gülçin (2012) on the synthesis and antioxidant properties of certain derivatives highlights their potential as effective antioxidants. The study evaluates their radical scavenging activities, comparing them to standard compounds, and suggests their potential as promising molecules due to their antioxidant power (Çetinkaya et al., 2012).
Antiproliferative Activity
Chang et al. (2014) synthesized a series of compounds to investigate their antiproliferative activity, particularly against cancer cells. This study contributes to the understanding of the compound's potential in cancer treatment, focusing on its ability to inhibit tubulin polymerization and disrupt vascular formation (Chang et al., 2014).
Eigenschaften
CAS-Nummer |
1135797-91-9 |
|---|---|
Produktname |
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
Molekularformel |
C19H17NO4S |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(2-phenyl-1,3-thiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H17NO4S/c1-22-15-9-13(10-16(23-2)18(15)24-3)17(21)14-11-25-19(20-14)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI-Schlüssel |
WZEMDWPKLKAUOH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Synonyme |
(2-phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone SMART 100 SMART-100 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

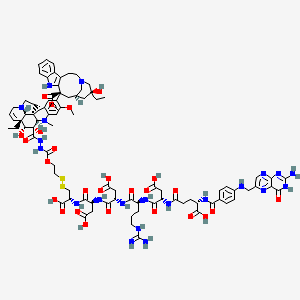
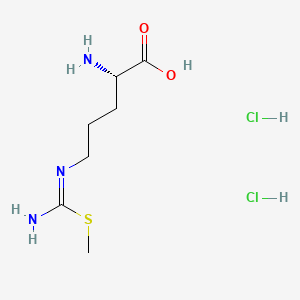
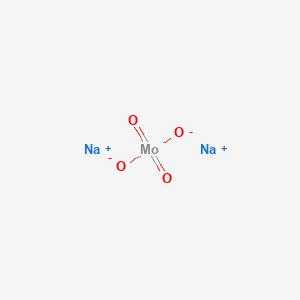
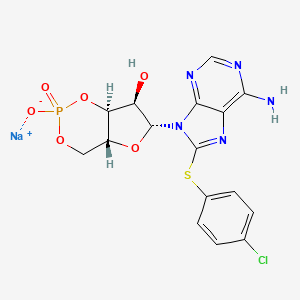
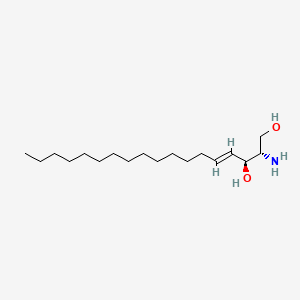
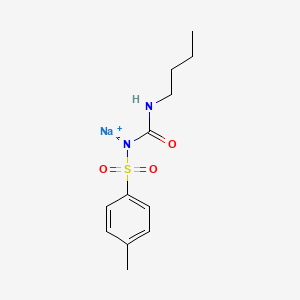
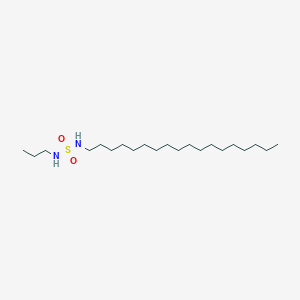
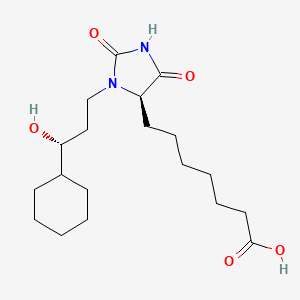
![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)
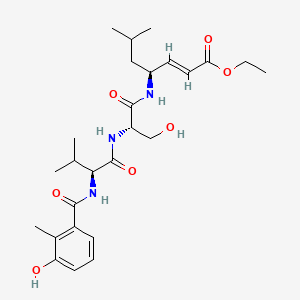
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1663056.png)
